molecular formula C16H15ClN4O2 B2434416 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-4-yl)acetamide CAS No. 1257550-22-3

2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-4-yl)acetamide

Cat. No.: B2434416
CAS No.: 1257550-22-3
M. Wt: 330.77
InChI Key: WFEROTLVTWGPNM-UHFFFAOYSA-N
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Description

2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-4-yl)acetamide is a useful research compound. Its molecular formula is C16H15ClN4O2 and its molecular weight is 330.77. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibitors

A study by Yıldırım and Cetin (2008) synthesized 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and evaluated them as corrosion inhibitors. These compounds showed promising inhibition efficiencies in both acidic and mineral oil mediums, highlighting their potential application in protecting metals from corrosion. The research emphasizes the chemical's utility in industrial applications where corrosion resistance is critical (Yıldırım & Cetin, 2008).

Oxidation Reactivity Channels

Pailloux et al. (2007) described synthetic routes to related compounds and explored their chemical oxidation with various agents. The study offers insights into the oxidation reactivity of acetamide derivatives, suggesting potential applications in chemical synthesis and the development of novel materials or reagents (Pailloux et al., 2007).

Antibacterial Agents

Research by Desai et al. (2008) focused on the synthesis of related compounds for evaluating their antibacterial activity. The study provided a foundation for exploring the antimicrobial potential of acetamide derivatives, highlighting their relevance in developing new antibacterial agents (Desai et al., 2008).

Ligand-Protein Interactions

Mary et al. (2020) synthesized bioactive benzothiazolinone acetamide analogs and studied their ligand-protein interactions, photovoltaic efficiency, and nonlinear optical (NLO) activity. This research suggests the compound's potential in photovoltaic applications and as a probe in biological studies, offering a multifaceted approach to its scientific application (Mary et al., 2020).

Antimicrobial Activities

Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, including related acetamide compounds, and evaluated their antimicrobial activities. Their findings suggest that these compounds have promising antimicrobial properties, which could be beneficial in addressing resistance issues in various pathogens (Gouda et al., 2010).

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c17-12-2-1-3-14(10-12)21-9-8-20(16(21)23)11-15(22)19-13-4-6-18-7-5-13/h1-7,10H,8-9,11H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEROTLVTWGPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=CC=NC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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